Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 1566997-25-8
VCID: VC4981345
InChI: InChI=1S/C9H8ClFO4S/c1-5-3-7(11)8(16(10,13)14)4-6(5)9(12)15-2/h3-4H,1-2H3
SMILES: CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)Cl)F
Molecular Formula: C9H8ClFO4S
Molecular Weight: 266.67

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate

CAS No.: 1566997-25-8

Cat. No.: VC4981345

Molecular Formula: C9H8ClFO4S

Molecular Weight: 266.67

* For research use only. Not for human or veterinary use.

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate - 1566997-25-8

Specification

CAS No. 1566997-25-8
Molecular Formula C9H8ClFO4S
Molecular Weight 266.67
IUPAC Name methyl 5-chlorosulfonyl-4-fluoro-2-methylbenzoate
Standard InChI InChI=1S/C9H8ClFO4S/c1-5-3-7(11)8(16(10,13)14)4-6(5)9(12)15-2/h3-4H,1-2H3
Standard InChI Key HWBBOCGDHXNZCC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)Cl)F

Introduction

Synthesis and Preparation

The synthesis of Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate typically involves sulfonylation reactions using chlorosulfonic acid derivatives. The process includes:

  • Starting Material: A methyl-substituted benzoic acid derivative with fluorine at the para position.

  • Reaction Conditions: Sulfonylation under controlled acidic conditions to introduce the chlorosulfonyl group.

  • Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acidic catalyst.

This compound is often synthesized for use as a building block in organic synthesis due to its reactive sulfonyl chloride group.

Applications and Potential Uses

  • Intermediate in Organic Synthesis:

    • The chlorosulfonyl group can undergo nucleophilic substitution, making this compound a versatile intermediate for synthesizing sulfonamides or other functional derivatives.

  • Pharmaceutical Development:

    • Structurally related compounds have been investigated for their anticancer, antimicrobial, or anti-inflammatory properties . While no specific biological activity has been reported for this compound, its framework suggests potential for similar applications.

  • Material Science:

    • The combination of fluorine and sulfonyl groups may impart unique properties to polymers or advanced materials when used as a monomer precursor.

Safety and Handling

Methyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate contains reactive groups that require careful handling:

  • Hazards:

    • The sulfonyl chloride group is highly reactive with water, releasing hydrochloric acid.

    • Potential irritant to skin, eyes, and respiratory tract.

  • Precautions:

    • Use personal protective equipment (PPE) such as gloves and goggles.

    • Handle in a fume hood to avoid inhalation of vapors.

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